2-Etil-1-metil-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

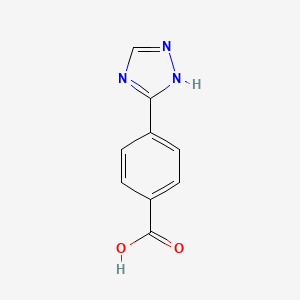

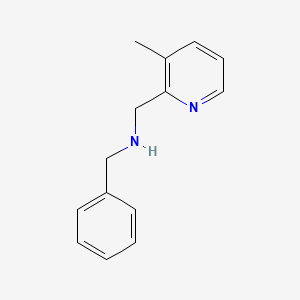

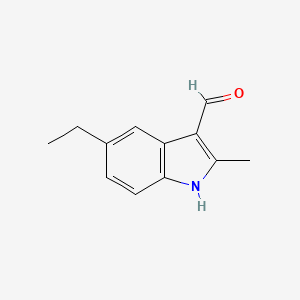

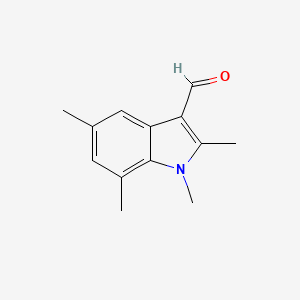

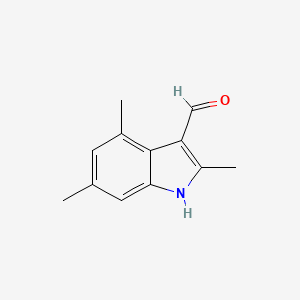

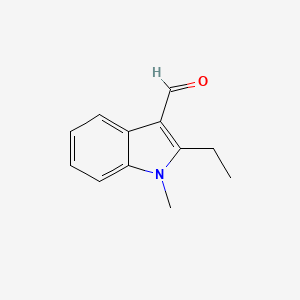

“2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a bicyclic arrangement of two rings, with one being a benzene ring and the other a pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives often involves reactions with various reagents. For example, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring . The exact structure of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would include additional functional groups attached to this basic indole structure.Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, can yield a Schiff base upon condensation with 2-hydroxybenzohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would depend on its specific structure. Related compounds, such as ethyl 2-methyl-1H-indole-3-carboxylate, have been characterized in terms of their structure, chemical names, physical and chemical properties, classification, and more .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Alcaloides

“2-Etil-1-metil-1H-indol-3-carbaldehído” sirve como precursor clave en la síntesis de derivados de indol, que son unidades frecuentes en varios alcaloides . Estos alcaloides poseen importantes actividades biológicas y a menudo se utilizan en química medicinal por sus propiedades terapéuticas.

Aplicaciones Anticancerígenas

Los derivados de indol, incluidos los derivados de “this compound”, han mostrado promesa en el tratamiento de células cancerosas. Su capacidad para interferir con la proliferación de células cancerosas los hace valiosos en el desarrollo de nuevos fármacos anticancerígenos .

Propiedades Antimicrobianas

Los derivados del compuesto exhiben propiedades antimicrobianas, lo que los hace útiles en el desarrollo de nuevos tratamientos para infecciones bacterianas y fúngicas. Esta aplicación es particularmente relevante en el contexto de la creciente resistencia a los antibióticos .

Tratamiento de Trastornos

La investigación indica que los derivados de indol se pueden utilizar para tratar varios trastornos en el cuerpo humano, incluidos los trastornos neurológicos. Los derivados del compuesto pueden desempeñar un papel en el desarrollo de tratamientos para estas afecciones .

Actividad Antiviral y Anti-VIH

Se ha informado que los derivados de “this compound” poseen actividades antivirales y anti-VIH. Estas propiedades son cruciales para el desarrollo de nuevos medicamentos para combatir infecciones virales y el VIH .

Diversidad Molecular en Reacciones Multicomponentes

El compuesto es un precursor químico eficaz para generar diversidad molecular en reacciones multicomponentes (MCR). Estas reacciones son esenciales para acceder a moléculas complejas con potencial actividad biológica .

Mecanismo De Acción

Target of Action

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been shown to possess diverse biological activities and have immense potential for therapeutic applications .

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been highlighted for their role in the preparation of biologically active compounds and indole alkaloids .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are crucial for its biological activity, as they facilitate the formation of complex molecules that exhibit various pharmacological properties.

Cellular Effects

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to bind to various receptors and enzymes, thereby modulating their activity. For instance, indole derivatives can act as protein kinase inhibitors, which play a crucial role in regulating cell growth and proliferation . This binding interaction is essential for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, indole derivatives have been observed to undergo degradation under certain conditions, which can affect their biological activity . Additionally, long-term exposure to 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound exhibit beneficial effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, indole derivatives are known to undergo oxidation and reduction reactions, leading to the formation of compounds with diverse biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes via specific transporters, which play a crucial role in determining their bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular respiration and energy production. Understanding the subcellular localization of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is essential for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

2-ethyl-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPMWXHUVVLTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.